molecular formula C21H32O3 B14164421 Methyl 8,14-epoxyabiet-12-en-18-oate CAS No. 25859-59-0

Methyl 8,14-epoxyabiet-12-en-18-oate

Cat. No.: B14164421
CAS No.: 25859-59-0
M. Wt: 332.5 g/mol
InChI Key: GJXHDHSFRNFOKH-UHFFFAOYSA-N
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Description

Methyl 8,14-epoxyabiet-12-en-18-oate is a chemical compound with the molecular formula C21H32O3. It is a derivative of abietic acid, which is a naturally occurring resin acid found in coniferous trees. This compound is known for its unique structure, which includes an epoxy group and a methyl ester group. It has various applications in scientific research and industry due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8,14-epoxyabiet-12-en-18-oate typically involves the epoxidation of abietic acid followed by esterification. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxy group at the 8,14-positions. The resulting epoxyabietic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the epoxidation and esterification steps, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 8,14-epoxyabiet-12-en-18-oate undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to open the epoxy ring, leading to the formation of diols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diols or other oxygenated compounds.

    Reduction: Formation of diols from the opening of the epoxy ring.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 8,14-epoxyabiet-12-en-18-oate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of resins, adhesives, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 8,14-epoxyabiet-12-en-18-oate involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the modulation of biological pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Methyl 8,14-epoxyabiet-12-en-18-oate can be compared with other similar compounds such as:

    Methyl abietate: Lacks the epoxy group, making it less reactive in certain chemical reactions.

    Methyl dehydroabietate: Contains a double bond instead of an epoxy group, leading to different reactivity and applications.

    Methyl 12-hydroxyabietate: Contains a hydroxyl group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its epoxy group, which provides additional reactivity and potential for various applications in research and industry.

Properties

CAS No.

25859-59-0

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl 5,9-dimethyl-13-propan-2-yl-15-oxatetracyclo[8.5.0.01,14.04,9]pentadec-12-ene-5-carboxylate

InChI

InChI=1S/C21H32O3/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(22)23-5)15(19)9-12-21(16)17(14)24-21/h7,13,15-17H,6,8-12H2,1-5H3

InChI Key

GJXHDHSFRNFOKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC2C3(CCCC(C3CCC24C1O4)(C)C(=O)OC)C

Origin of Product

United States

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